N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H34N4O3 and its molecular weight is 414.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
This compound inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . The compound binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway .
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-3-4-5-13-27-22(29)19-8-7-18(16-20(19)25-23(27)30)21(28)24-11-6-12-26-14-9-17(2)10-15-26/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXWGDEYNJJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCC(CC3)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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